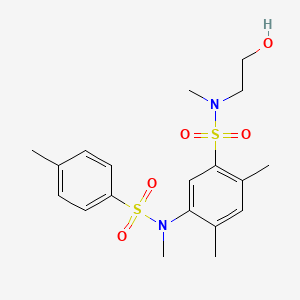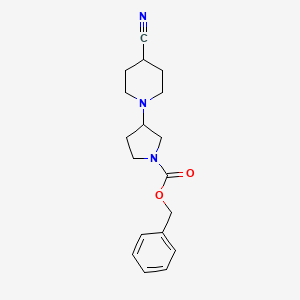![molecular formula C13H11N3O3 B2483942 ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate CAS No. 65642-22-0](/img/structure/B2483942.png)
ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a quinoline system.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines, have been studied for anticancer activity as topoisomerase ii alpha inhibitors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the activity of topoisomerase ii alpha . This enzyme is crucial for DNA replication and cell division, and its inhibition can lead to cell death, particularly in rapidly dividing cancer cells .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect the dna replication pathway by inhibiting topoisomerase ii alpha . This could lead to downstream effects such as cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to cell cycle arrest and apoptosis in cancer cells by inhibiting topoisomerase ii alpha .
Preparation Methods
The synthesis of ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a base such as triethylamine. This reaction proceeds through a cascade mechanism, forming the desired pyrazoloquinoline derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives are effective.
Comparison with Similar Compounds
Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate can be compared to other similar compounds such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position and nature of substituents.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications. The uniqueness of this compound lies in its specific fusion of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 9-oxo-1,2-dihydropyrazolo[3,4-f]quinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)8-6-14-9-4-3-7-5-15-16-11(7)10(9)12(8)17/h3-6,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUNDLCZDRFNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC3=CNNC3=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168519 |
Source


|
| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65642-22-0 |
Source


|
| Record name | Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2483872.png)


![4-ethyl-5-fluoro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2483876.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)

